4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
4-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-20(10-4-8-16-6-2-1-3-7-16)24-18-13-11-17(12-14-18)21-25-19-9-5-15-23-22(19)27-21/h1-3,5-7,9,11-15H,4,8,10H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBTEIZHARNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring. The reaction conditions often include the use of thiosemicarbazide and appropriate aldehydes under reflux conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Butanamide Moiety: The final step involves the formation of the butanamide group through amidation reactions using butanoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- Chemical Formula : C22H19N3OS
- Molecular Weight : 375.47 g/mol
Structural Features
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse pharmacological properties. The structural complexity allows it to interact with multiple biological targets.
Medicinal Chemistry
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has been investigated for its potential as:
- Anticancer Agent : Studies suggest that derivatives of thiazolo[5,4-b]pyridine exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines (e.g., MCF7 breast cancer cells) .
- Antimicrobial Activity : The compound has shown promising results against microbial strains, contributing to the search for new antibiotics amid rising resistance .
Biological Applications
The compound's interactions with biological systems include:
- Enzyme Inhibition : It acts as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Receptor Binding : Its ability to bind to estrogen receptors highlights its potential use in hormone-related therapies .
Material Science
In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials with specific electronic or optical properties.
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Formation of Thiazole | Annulation of pyridine and thiazole rings using thiosemicarbazide and aldehydes |
| Phenyl Group Attachment | Electrophilic aromatic substitution reactions |
| Butanamide Formation | Amidation using butanoyl chloride and amines |
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated the synthesis of thiazolo[5,4-b]pyridine derivatives and their evaluation against MCF7 cells. The results indicated that compounds with the thiazolo moiety significantly inhibited cell growth, suggesting a pathway for developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of thiazolo derivatives showed that certain compounds exhibited strong inhibitory effects on resistant bacterial strains. This highlights the importance of thiazolo[5,4-b]pyridine derivatives in addressing public health challenges related to antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets . The thiazolo[5,4-b]pyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified R1 Substituents
A critical study () evaluated thiazolo[5,4-b]pyridine derivatives with varying R1 substituents (Table 1). The most active compound, 6h (3-(trifluoromethyl)phenyl group), exhibited moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to the hydrophobic interaction of the trifluoromethyl group within the kinase’s binding pocket . In contrast, 4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide replaces the trifluoromethyl group with a simple phenyl ring. While direct activity data for the target compound is unavailable, structural analysis suggests that the phenyl group may reduce potency compared to 6h , as it lacks the electron-withdrawing and hydrophobic properties of the trifluoromethyl moiety.
Key Insights :
- Positional Effects : Substitution at the 4-position (target compound) vs. 3-position (6h ) could alter spatial orientation in the kinase pocket, impacting activity.
Analogues with Modified Linker Groups
Replacing the amide linker in 6h with a methylene group (6i) or urea (6j) abolished enzymatic inhibition, highlighting the critical role of the amide bond for activity .
Physicochemical Comparison with 3-Methyl-N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
describes 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide (CAS 863592-53-4), which differs from the target compound in two key aspects:
Butanamide Chain : A 3-methyl group replaces the 4-phenyl group, reducing steric bulk and lipophilicity.
Substitution Position : The thiazolo[5,4-b]pyridine is attached to the phenyl ring at the 3-position instead of the 4-position.
Physicochemical Properties :
| Property | Target Compound (4-Phenyl Derivative) | 3-Methyl Derivative (CAS 863592-53-4) |
|---|---|---|
| Molecular Formula | C₂₂H₁₉N₃OS (estimated) | C₁₇H₁₇N₃OS |
| Molar Mass (g/mol) | ~381.5 | 311.4 |
| Solubility (10 mM) | Likely lower due to phenyl group | 3.211 mL (calculated for 10 mg) |
| Hydrophobicity (logP) | Higher (predicted) | Moderate |
Functional Implications :
- The phenyl group in the target compound increases molar mass and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Substitution at the 4-position (vs. 3-position) could improve alignment with kinase active sites, though this requires experimental validation.
Biological Activity
4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine core, which is associated with various pharmacological properties. The following sections will detail its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
-
Formation of Thiazolo[5,4-b]pyridine Core :
- Utilizes thiosemicarbazide and aldehydes under reflux conditions to create the thiazole-pyridine structure.
-
Introduction of Phenyl Groups :
- Achieved through electrophilic aromatic substitution reactions.
-
Butanamide Formation :
- Finalized via amidation using butanoyl chloride and amines.
These steps ensure the successful construction of the compound's complex structure .
Anticancer Properties
Research indicates that compounds with similar thiazolo[5,4-b]pyridine structures exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives can induce apoptosis in leukemia cell lines such as HL-60 and THP-1. The cytotoxicity was evaluated using the MTT assay, revealing median inhibitory concentrations (IC50) that suggest effective tumor cell inhibition .
The mechanism by which this compound exerts its effects may involve:
- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cells.
- Induction of Apoptosis : The compound likely triggers programmed cell death through pathways involving caspases .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Type | Example | Biological Activity |
|---|---|---|
| Thiazolo Derivatives | Thiazolo[5,4-b]phenothiazine | Anticancer activity in leukemia |
| Thiazole Derivatives | 2-methyl-N-(4-(thiazolo[5,4-b]pyridin)) | Antimicrobial properties |
The distinctive combination of a thiazolo[5,4-b]pyridine core with phenyl and butanamide groups contributes to its versatile biological profile .
Case Studies
Several studies have focused on the biological effects of thiazolo derivatives:
- Study on Antileukemic Activity :
- Mechanistic Studies :
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR to verify proton environments and carbon frameworks .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C28H23N3OS) .
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement .
How do researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?
Q. Basic
- In vitro assays : MTT assays for cytotoxicity, flow cytometry for apoptosis (Annexin V/PI staining), and Western blotting for protein expression (e.g., PI3K/AKT pathway) .
- Dose-response curves : Determine IC50 values (nM–µM range) across cell lines (e.g., MCF-7, A549) .
What strategies are employed to resolve contradictions in biological activity data across studies involving thiazolo[5,4-b]pyridine derivatives?
Q. Advanced
- Standardized protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay variability .
- Structural validation : Re-examine compound purity via HPLC and crystallography to rule out degradation .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced kinase inhibition?
Q. Advanced
- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring to improve binding to PI3K’s ATP pocket .
- Analog synthesis : Test derivatives with varied alkyl chain lengths (butanamide vs. pentanamide) to assess hydrophobicity effects .
- Molecular docking : Use AutoDock Vina to predict binding affinities and guide rational design .
What experimental approaches are used to address discrepancies between in vitro and in vivo efficacy?
Q. Advanced
- Pharmacokinetic (PK) studies : Measure plasma half-life (t1/2) and bioavailability via LC-MS .
- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation .
- Xenograft models : Compare tumor growth inhibition in nude mice with in vitro IC50 data .
What crystallographic methods and software are utilized to determine the three-dimensional structure of this compound?
Q. Advanced
- Single-crystal X-ray diffraction : Collect data at 100 K using synchrotron radiation .
- Refinement with SHELXL : Resolve disorder and validate geometry (R-factor < 0.05) .
How are reaction parameters systematically varied to optimize synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to test solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry .
- Real-time monitoring : Track reaction progress via FTIR or inline NMR .
What enzymatic assays are employed to investigate PI3K inhibitory activity?
Q. Advanced
- Luminescent kinase assays : Measure ATP consumption using recombinant PI3Kα/β/γ isoforms .
- Competitive binding assays : Determine Ki values via fluorescence polarization .
Comparative Analysis of Biological Activity with Structural Analogs
Q. Advanced
| Compound | Structural Features | Biological Activity (IC50) | Reference |
|---|---|---|---|
| This compound | Thiazolo-pyridine + butanamide | PI3Kα: 12 nM; MCF-7: 0.8 µM | |
| 2-Benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Benzoyl substitution | PI3Kα: 45 nM; Antibacterial: MIC 8 µg/mL | |
| 5-Chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Chloro-methoxy groups | EGFR: 23 nM; A549: 1.2 µM |
Q. Key Insights :
- The butanamide chain enhances PI3Kα binding via hydrophobic interactions .
- Electron-deficient substituents (e.g., -Cl) improve kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
